8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazaspirodecane family, known for its unique structural features and potential biological activities. It has been studied for its potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
Properties
IUPAC Name |
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-31-19-8-7-17(24)15-18(19)20(28)26-13-10-23(11-14-26)21(29)27(22(30)25-23)12-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYTILELZVGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine and a cyclic ketone.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 5-chloro-2-methoxybenzoyl chloride.
Final Cyclization and Purification: The final cyclization step involves the formation of the triazaspirodecane ring system, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool to study necroptosis and other cell death pathways.
Medicine: As a potential therapeutic agent for diseases involving necroptosis, such as inflammatory and neurodegenerative diseases.
Industry: As a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The primary mechanism of action of 8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the inhibition of RIPK1 kinase activity. This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death. Molecular docking studies suggest that the compound binds to the ATP-binding pocket of RIPK1, forming key interactions with amino acid residues in the active site .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another RIPK1 inhibitor with a similar spirocyclic core.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These derivatives have been studied for their potential as delta opioid receptor agonists.
Uniqueness
8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for RIPK1. This makes it a valuable tool for studying necroptosis and a promising lead compound for therapeutic development .
Biological Activity
The compound 8-(5-chloro-2-methoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H17ClN2O4
- Molecular Weight : 348.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inflammatory Pathways : The compound has been shown to inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammation and cell death. This inhibition can lead to reduced inflammatory responses in various conditions.
- Mitochondrial Function : Research indicates that compounds with a similar triazaspiro structure can inhibit mitochondrial permeability transition pores (mPTP), thereby protecting myocardial cells from reperfusion injury during myocardial infarction .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazaspiro compounds. They may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. For instance, compounds derived from the same scaffold have shown promise in reducing tumor growth in preclinical models.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this class may be explored for new antibiotic developments.
Case Studies and Experimental Data
- Cardiac Protection Studies :
-
Inflammation Models :
- Experimental models targeting inflammatory diseases have shown that this compound can effectively reduce markers of inflammation when administered prior to inflammatory stimuli.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for preparing spiro-triazaspirodecanedione derivatives like this compound?
Methodological Answer: A common approach involves reacting a pre-synthesized spirocyclic hydantoin core (e.g., 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione) with substituted benzoyl chlorides or sulfonyl chlorides under mild conditions. For example:
- Step 1: Mix the hydantoin core (0.31 mmol) with triethylamine (0.46 mmol) and a substituted acid chloride (0.34 mmol) in dichloromethane (4 mL) at room temperature for 16 hours .
- Step 2: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via silica column chromatography (DCM/MeOH 9:1) .
- Key Variables: Solvent choice (e.g., DMF for polar substrates), temperature (25–80°C), and base (e.g., K₂CO₃ for SN2 reactions) significantly influence yields .
Q. Q2. How is structural characterization of such spiro compounds typically performed?
Methodological Answer: Characterization relies on multi-spectral analysis:
- IR Spectroscopy: Identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for hydantoin diones) and benzylic C-H absorption shifts caused by electron-withdrawing groups .
- UV-Vis Spectroscopy: Detect π→π* transitions in aromatic substituents (e.g., methoxybenzoyl groups at ~270 nm) .
- Elemental Analysis: Confirm purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
- Chromatography: Monitor reaction progress via TLC (silica gel, DCM/MeOH) and confirm purity with HPLC (e.g., Chromolith columns for high resolution) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize anticonvulsant or neuroprotective activity in this compound class?
Methodological Answer:
- Variable Substituents: Systematically modify the benzoyl (e.g., 5-chloro-2-methoxy) and phenylethyl groups to assess effects on target binding (e.g., GABA receptors or sodium channels).
- In Vivo/In Vitro Assays: Use maximal electroshock (MES) and pentylenetetrazole (PTZ) models for anticonvulsant screening .
- Data Analysis: Compare ED₅₀ values and neurotoxicity indices (TD₅₀/ED₅₀ ratios) to prioritize analogs. Contradictions in activity (e.g., high potency but poor bioavailability) may arise from lipophilicity vs. solubility trade-offs .
Q. Q4. What strategies address low solubility or metabolic instability in spiro-triazaspirodecanediones?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked methoxy) to enhance solubility while maintaining activity .
- Crystal Engineering: Co-crystallize with co-formers (e.g., carboxylic acids) to improve dissolution rates .
- Metabolic Profiling: Use liver microsome assays to identify vulnerable sites (e.g., phenylethyl oxidation) and block them via fluorination or steric hindrance .
Q. Q5. How can conflicting data in pharmacological assays (e.g., in vitro vs. in vivo efficacy) be resolved?
Methodological Answer:
- Pharmacokinetic Studies: Measure plasma protein binding, brain penetration (logBB), and half-life to explain discrepancies. Poor CNS bioavailability often underlies in vitro-in vivo disconnects .
- Metabolite Identification: Use LC-MS to detect active/inactive metabolites (e.g., hydroxylated derivatives) that alter efficacy .
- Dose Optimization: Adjust dosing schedules based on clearance rates (e.g., bid vs. qd regimens) to maintain therapeutic concentrations .
Q. Q6. What mechanistic insights guide the design of analogs targeting Alzheimer’s disease pathways?
Methodological Answer:
- Target Engagement: Screen for acetylcholinesterase (AChE) inhibition or amyloid-β aggregation modulation using fluorescence polarization assays .
- Structural Mimicry: Align the spirocyclic core with known AChE inhibitors (e.g., donepezil) via molecular docking (e.g., Glide SP mode) to optimize interactions with the catalytic triad .
- Oxidative Stress Mitigation: Incorporate antioxidant moieties (e.g., phenolic hydroxyls) to address neuroinflammation pathways .
Experimental Design & Optimization
Q. Q7. How are reaction conditions optimized for introducing diverse substituents to the spiro core?
Methodological Answer:
- DoE Approach: Use a factorial design to vary temperature (25–80°C), solvent polarity (DMF vs. DCM), and stoichiometry (1:1 to 1:1.2 core:reagent) .
- Microwave Synthesis: Reduce reaction times (e.g., 2 hours vs. 16 hours) while maintaining yields >80% .
- Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate benzoylation or sulfonylation steps .
Q. Q8. What analytical techniques resolve structural ambiguities in spirocyclic derivatives?
Methodological Answer:
- X-ray Crystallography: Determine absolute configuration of the spiro center (e.g., R vs. S) to correlate with activity .
- 2D NMR: Use NOESY to confirm spatial proximity of substituents (e.g., phenylethyl to benzoyl groups) .
- High-Resolution MS: Differentiate isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with accuracy <5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
